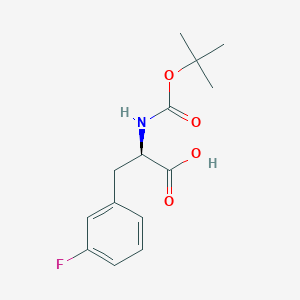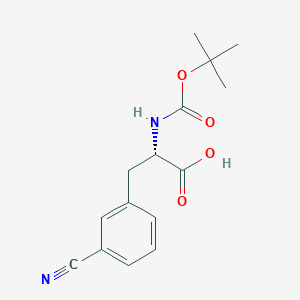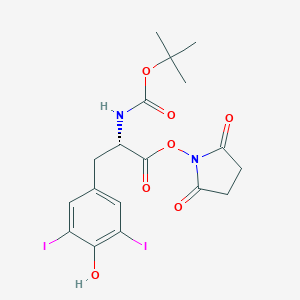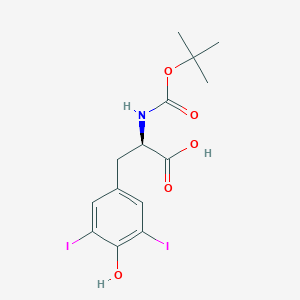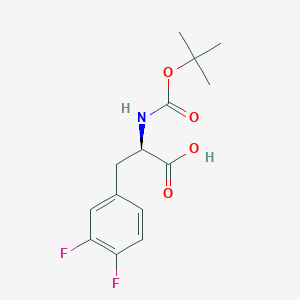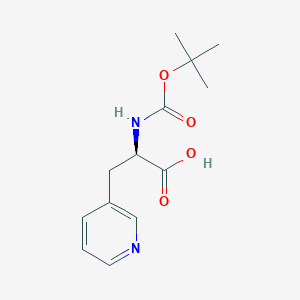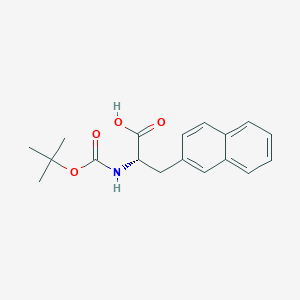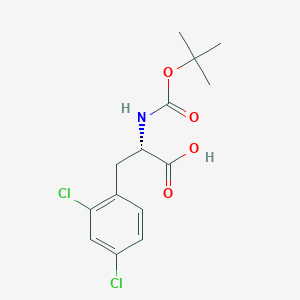
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental Impact and Remediation
Compounds similar to (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and its derivatives, have been extensively studied for their environmental impact, particularly in the context of pesticide use. Research has focused on the sorption behavior of these herbicides in soil and their biodegradation, highlighting the importance of understanding the environmental fate of such chemicals. For instance, Werner et al. (2012) reviewed the sorption experiments of phenoxy herbicides to soil, identifying soil organic matter and iron oxides as significant sorbents (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment
The treatment of wastewater containing pesticide residues, including those related to 2,4-D and its analogs, is critical for preventing environmental contamination. Goodwin et al. (2018) discussed treatment options for wastewater produced by the pesticide industry, emphasizing the effectiveness of biological processes and granular activated carbon in removing a wide range of toxic pollutants (Goodwin, Carra, Campo, & Soares, 2018).
Toxicity and Environmental Monitoring
Understanding the toxicity and monitoring the presence of herbicides and similar compounds in the environment is crucial for assessing their potential impact on non-target organisms and human health. For example, Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review on the toxicity of 2,4-D herbicide, highlighting global research trends and identifying gaps in the understanding of its environmental and health impacts (Zuanazzi, Ghisi, & Oliveira, 2020).
Biodegradation and Environmental Remediation
The biodegradation of herbicides and related compounds is a significant area of research, focusing on microbial degradation as a method for environmental remediation. Magnoli et al. (2020) reviewed the behavior of herbicides based on 2,4-D in agricultural environments and microbial aspects of their biodegradation, emphasizing the role of microorganisms in mitigating environmental damage caused by these compounds (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDWBXFRQWMWHO-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

